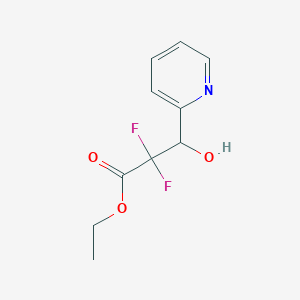
Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% (EDP-97) is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, odorless, and slightly viscous liquid with a molecular weight of 209.09 g/mol and a melting point of -3.3°C. EDP-97 is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is not well understood. However, it is believed to be involved in the formation of strong hydrogen bonds between the pyridine and the difluoro groups of the molecule. This interaction leads to a decrease in the acidity of the molecule, which facilitates the formation of strong covalent bonds between the pyridine and the hydroxy groups of the molecule. This interaction is believed to be responsible for the catalytic activity of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% in polymerization reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% are not well understood. However, it is believed to be involved in the formation of strong hydrogen bonds between the pyridine and the difluoro groups of the molecule. This interaction is believed to lead to a decrease in the acidity of the molecule, which could potentially lead to a decrease in the activity of enzymes involved in the metabolism of drugs, agrochemicals, and other bioactive compounds. Additionally, Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is believed to be involved in the formation of strong covalent bonds between the pyridine and the hydroxy groups of the molecule, which could potentially lead to an increase in the activity of enzymes involved in the metabolism of drugs, agrochemicals, and other bioactive compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% in lab experiments is its low cost and high purity. Additionally, Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is stable in a wide range of temperatures and pH levels, making it suitable for use in a variety of laboratory settings. However, due to its low solubility in water, Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is not suitable for use in aqueous solutions. Additionally, Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is not suitable for use in experiments where the reaction time is critical, as the reaction rate of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is relatively slow.
Zukünftige Richtungen
Future research on Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to determine the optimal conditions for its use in lab experiments. Additionally, research should be conducted to explore the potential applications of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Finally, research should be conducted to explore the potential of using Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% as a catalyst in other reactions.
Synthesemethoden
Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is synthesized from ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propionate and hydrochloric acid. The reaction is carried out in a solution of ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propionate and hydrochloric acid in a molar ratio of 1:1. The reaction is heated to reflux and the product is collected by filtration. The yield of the reaction is approximately 97%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of various organic compounds. It is also used in the synthesis of organic compounds with high optical purity and in the synthesis of metal-organic frameworks (MOFs). Additionally, Ethyl 2,2-difluoro-3-hydroxy-3-(pyridine-2-yl)propanoate, 97% is used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.
Eigenschaften
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-16-9(15)10(11,12)8(14)7-5-3-4-6-13-7/h3-6,8,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJYYXTYCMVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=N1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


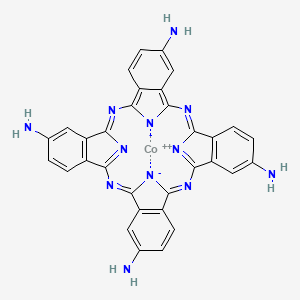

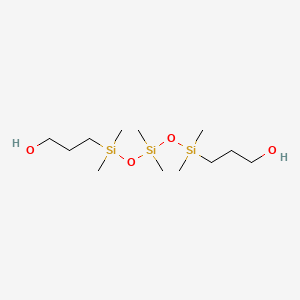


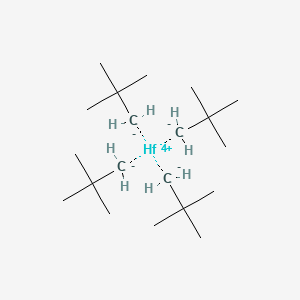
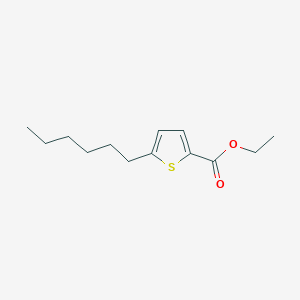
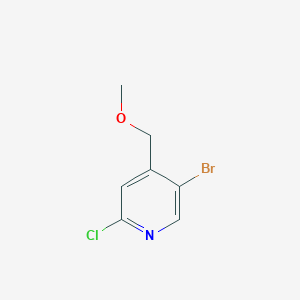

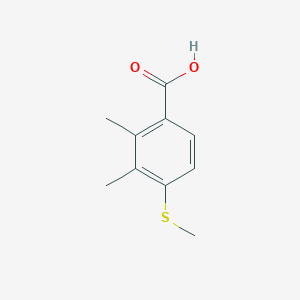
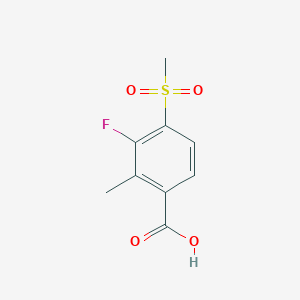

![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)